3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzimidazol-1-yl)butanenitrile is a compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in 3-(4-Methylbenzimidazol-1-yl)butanenitrile makes it a compound of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
The synthesis of 3-(4-Methylbenzimidazol-1-yl)butanenitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile. One common method includes the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent, followed by the addition of butanenitrile to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
3-(4-Methylbenzimidazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
3-(4-Methylbenzimidazol-1-yl)butanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzimidazol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
3-(4-Methylbenzimidazol-1-yl)butanenitrile can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in the treatment of parasitic diseases.
N-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals and as a ligand in coordination chemistry.
The uniqueness of 3-(4-Methylbenzimidazol-1-yl)butanenitrile lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
3-(4-methylbenzimidazol-1-yl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-3-5-11-12(9)14-8-15(11)10(2)6-7-13/h3-5,8,10H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJSDWIBDOJONE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=N2)C(C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.